

Introduction: Unveiling a Core Heterocyclic Building Block

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Compound of Interest

Compound Name: *3,6-Dichloropyrazine-2-carbaldehyde*

CAS No.: *1357172-39-4*

Cat. No.: *B1399295*

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3,6-Dichloropyrazine-2-carbaldehyde is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. As a trifunctional molecule, it features a pyrazine core, two reactive chlorine substituents, and a versatile aldehyde group. This unique combination of features makes it an invaluable intermediate for constructing complex molecular architectures. The pyrazine ring is a well-established pharmacophore found in numerous approved drugs, prized for its ability to engage in hydrogen bonding and act as a bioisostere for other aromatic systems.[1][2] The chlorine atoms serve as handles for nucleophilic aromatic substitution (S_NAr) reactions, allowing for the introduction of diverse functionalities, while the aldehyde group provides a gateway for a vast array of classical carbonyl chemistries.

This guide, designed for the practicing scientist, provides a comprehensive overview of **3,6-Dichloropyrazine-2-carbaldehyde**, consolidating available technical data on its properties, synthesis, reactivity, and applications, with a focus on enabling its practical use in a research and development setting.

Physicochemical and Spectroscopic Properties

The fundamental properties of **3,6-Dichloropyrazine-2-carbaldehyde** are summarized below. This data is essential for handling, reaction setup, and preliminary characterization.

Property	Value	Source
CAS Number	1357172-39-4	[3]
Molecular Formula	C ₅ H ₂ Cl ₂ N ₂ O	[3]
Molecular Weight	176.99 g/mol	[3]
Physical Form	Yellow to Brown Solid	[3]
Purity	Typically ≥95%	[3]
Storage Temperature	2-8 °C	[3]
InChI Key	HEGCEYZLDWHQMS- UHFFFAOYSA-N	[3]

Spectroscopic Characterization

Definitive experimental spectroscopic data for **3,6-Dichloropyrazine-2-carbaldehyde** is not widely published. The following provides predicted Nuclear Magnetic Resonance (NMR) data and experimental data for closely related analogs to aid in characterization.

¹H and ¹³C NMR Data (Predicted)

- ¹H NMR (400 MHz, CDCl₃):
 - δ ≈ 10.2-10.4 ppm (s, 1H, -CHO)
 - δ ≈ 8.6-8.8 ppm (s, 1H, Pyrazine-H)
 - Rationale: The aldehyde proton is expected to be significantly downfield due to the anisotropic effect of the carbonyl and the electron-withdrawing nature of the ring. The lone pyrazine proton is in an electron-deficient environment, shifted downfield.

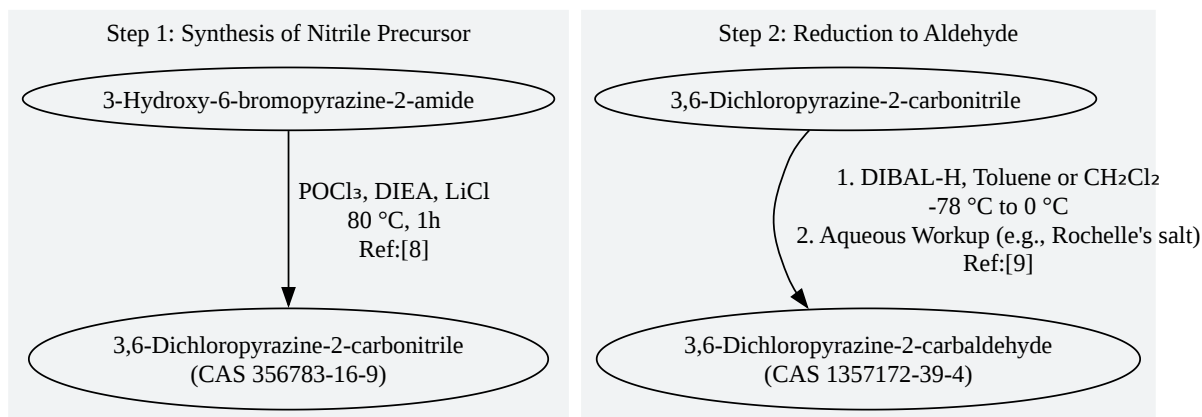
- ^{13}C NMR (101 MHz, CDCl_3):
 - $\delta \approx 190\text{-}192$ ppm (C=O)
 - $\delta \approx 155\text{-}158$ ppm (C-Cl)
 - $\delta \approx 152\text{-}155$ ppm (C-Cl)
 - $\delta \approx 145\text{-}148$ ppm (C-CHO)
 - $\delta \approx 140\text{-}143$ ppm (C-H)
 - Rationale: The carbonyl carbon is characteristically the most downfield signal. The three quaternary carbons attached to electronegative atoms (2x Cl, 1x N) will also be significantly deshielded. The protonated carbon of the pyrazine ring will be the most upfield of the ring carbons.

Analog Comparison: Experimental ^1H NMR Data

To provide a practical reference, the experimental ^1H NMR data for 2,6-Dichloropyridine-3-carboxaldehyde (a pyridine analog) is available and shows signals at δ 10.36 (s, 1H), 8.35 (d, 1H), 7.55 (d, 1H).[4] Additionally, data for 3-Chloro-pyrazine-2-carbaldehyde has been reported, which can serve as another useful comparison point for researchers confirming the structure.[5]

Synthesis and Purification

While a direct, peer-reviewed synthesis for **3,6-Dichloropyrazine-2-carbaldehyde** is not readily available, its preparation can be reliably achieved via a two-step sequence starting from the corresponding nitrile, 3,6-Dichloropyrazine-2-carbonitrile. This precursor is a known intermediate in the synthesis of the antiviral drug Favipiravir.[6][7]



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Step 1: Synthesis of 3,6-Dichloropyrazine-2-carbonitrile

This procedure is adapted from patent literature describing the synthesis of Favipiravir intermediates.[8]

- Rationale: This step converts the amide and hydroxyl groups into a nitrile and a chloride, respectively, while also substituting the bromine with a chlorine. Phosphorus oxychloride (POCl₃) is a powerful dehydrating and chlorinating agent. The addition of an inorganic chloride like LiCl aids in the displacement of bromide, and a non-nucleophilic base like Diisopropylethylamine (DIEA) neutralizes the generated HCl.

Detailed Protocol:

- To a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, add 3-hydroxy-6-bromopyrazine-2-amide (1.0 eq), lithium chloride (1.0 eq), and phosphorus oxychloride (5-10 eq).
- Stir the mixture and heat to 50 °C.

- Slowly add diisopropylethylamine (DIEA) (2.0 eq) to the reaction system. An exotherm may be observed.
- After the addition is complete, heat the system to 80 °C and maintain for 1-2 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
- Cool the reaction mixture to room temperature (~30 °C).
- Crucial Step (Quench): Slowly and carefully pour the reaction mixture into a vigorously stirred vessel containing crushed ice and water. This quench is highly exothermic and releases HCl gas; it must be performed in a well-ventilated fume hood.
- The crude product will precipitate as a solid. Collect the solid by vacuum filtration.
- Purification: Wash the filter cake with cold water until the filtrate is neutral. The crude solid can be further purified by slurring in a minimal amount of a suitable solvent like isopropanol or by recrystallization to yield 3,6-dichloropyrazine-2-carbonitrile as a pale-yellow solid.[8]

Step 2: Reduction of Nitrile to Aldehyde

This is a standard organic transformation. The use of Diisobutylaluminum hydride (DIBAL-H) at low temperatures is key to stopping the reduction at the aldehyde stage and preventing over-reduction to the alcohol.

- Rationale: DIBAL-H is a bulky, electrophilic reducing agent. It coordinates to the nitrile nitrogen, followed by hydride transfer to the carbon. The resulting N-aluminyline intermediate is stable at low temperatures. Upon aqueous workup, this intermediate hydrolyzes to release the desired aldehyde.[9]

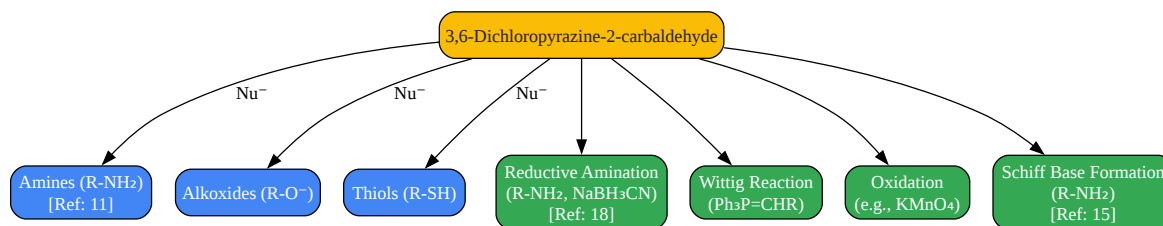
Detailed Protocol:

- Dissolve 3,6-Dichloropyrazine-2-carbonitrile (1.0 eq) in anhydrous toluene or dichloromethane (DCM) in a dry, inert-atmosphere (N₂ or Ar) flask.
- Cool the solution to -78 °C using a dry ice/acetone bath.
- Slowly add a solution of DIBAL-H (1.0 M in hexanes or toluene, 1.1-1.2 eq) dropwise via syringe, maintaining the internal temperature below -70 °C.

- Stir the reaction at -78 °C for 1-3 hours. Monitor the reaction progress by TLC, quenching small aliquots with methanol before spotting.
- Crucial Step (Quench): Once the starting material is consumed, quench the reaction at low temperature by the slow, dropwise addition of methanol.
- Allow the mixture to warm to 0 °C, then add a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate). Stir vigorously for 1-2 hours or until the aqueous and organic layers are clear. This chelates the aluminum salts and breaks up emulsions, simplifying the workup.
- Separate the organic layer. Extract the aqueous layer with the reaction solvent (e.g., DCM or Ethyl Acetate) (2-3 times).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
- Purification: The resulting crude aldehyde can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield **3,6-Dichloropyrazine-2-carbaldehyde**.

Chemical Reactivity and Synthetic Utility

The synthetic value of **3,6-Dichloropyrazine-2-carbaldehyde** stems from the distinct reactivity of its three functional sites. The electron-deficient nature of the pyrazine ring activates the chlorine atoms towards nucleophilic attack.



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Nucleophilic Aromatic Substitution (S_NAr) at C-Cl

The chlorine atoms at positions 3 and 6 are susceptible to displacement by a wide range of nucleophiles. This is the most powerful method for elaborating the pyrazine core.

- Mechanism & Rationale: The reaction proceeds via a Meisenheimer complex, a resonance-stabilized anionic intermediate formed by the addition of the nucleophile to the electron-deficient ring. The stability of this intermediate is enhanced by the electron-withdrawing pyrazine nitrogens and the other ring substituents. The halide ion is subsequently eliminated to restore aromaticity. Studies on related dichloropyrazines and dichloropyrimidines confirm this reactivity profile.^{[1][10]}
- Regioselectivity: The chlorine at C-6 is generally more reactive towards nucleophilic attack than the chlorine at C-3 due to the electronic influence of the adjacent aldehyde group. This allows for selective monosubstitution under controlled conditions (e.g., lower temperatures, use of 1 equivalent of nucleophile). Disubstitution can be achieved with excess nucleophile and/or higher temperatures.
- Common Nucleophiles:
 - Amines: Primary and secondary amines react readily, often in the presence of a non-nucleophilic base (e.g., DIPEA, K₂CO₃) in a polar aprotic solvent (e.g., DMF, NMP, DMSO) or an alcohol.

- Alcohols/Phenols: Require conversion to the more nucleophilic alkoxide/phenoxide using a strong base (e.g., NaH, K₂CO₃).
- Thiols: Thiolates are excellent nucleophiles and react smoothly with chloropyrazines.

Reactions of the Aldehyde Group

The aldehyde functionality offers a rich platform for transformations.

- Reductive Amination: A powerful method for C-N bond formation, this reaction involves the initial formation of an imine or iminium ion with a primary or secondary amine, followed by in-situ reduction with a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB).[11]
- Schiff Base Formation: Condensation with primary amines, often catalyzed by a trace amount of acid, yields imines (Schiff bases).[12] These can be valuable intermediates or final products in their own right.
- Wittig Reaction: Reaction with phosphorus ylides (Ph₃P=CR₁R₂) allows for the conversion of the C=O bond to a C=C bond, providing access to vinyl-substituted pyrazines.
- Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid (3,6-Dichloropyrazine-2-carboxylic acid) using standard oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄).
- Reduction: The aldehyde can be reduced to the primary alcohol ((3,6-Dichloropyrazin-2-yl)methanol) using mild reducing agents like sodium borohydride (NaBH₄).

Applications in Medicinal Chemistry and Drug Discovery

3,6-Dichloropyrazine-2-carbaldehyde is not typically a final drug product but rather a strategic intermediate. Its value lies in its ability to serve as a scaffold for building libraries of diverse compounds for screening.

- Scaffold for Kinase Inhibitors: The pyrazine core is a common hinge-binding motif in many kinase inhibitors. The nitrogen atoms can act as hydrogen bond acceptors. By using SNAr

chemistry at the C-6 position to install a key pharmacophore and then elaborating the aldehyde at C-2, medicinal chemists can rapidly generate novel inhibitor candidates.

- Intermediate for Antiviral Agents: The precursor, 3,6-Dichloropyrazine-2-carbonitrile, is a key intermediate in some synthetic routes to Favipiravir, a broad-spectrum RNA polymerase inhibitor.^{[6][7]} While the aldehyde itself may not be on the direct pathway, it serves as a crucial reference compound for impurity analysis and as a potential starting point for synthesizing analogs of Favipiravir and other antiviral pyrazine carboxamides.

Safety, Handling, and Storage

As a reactive chemical intermediate, **3,6-Dichloropyrazine-2-carbaldehyde** requires careful handling in a laboratory setting.

Hazard Identification:^[3]

- Pictograms:
- Signal Word: Warning
- Hazard Statements:
 - H302: Harmful if swallowed.
- Precautionary Statements:
 - P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
 - P280: Wear protective gloves/protective clothing/eye protection/face protection.
 - P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
 - P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
 - P405: Store locked up.

Handling and Personal Protective Equipment (PPE):

- Use only in a well-ventilated area, preferably within a chemical fume hood.
- Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).
- Avoid inhalation of dust and contact with skin and eyes.[13]

Storage:

- Store in a tightly sealed container in a cool, dry place. The recommended storage temperature is 2-8 °C.[3]
- Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[13]

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